molecular formula C14H19ClN2O3 B2867215 (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride CAS No. 1353951-55-9

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride

Cat. No.: B2867215
CAS No.: 1353951-55-9
M. Wt: 298.77
InChI Key: SEBLKQAYPPNASK-UHFFFAOYSA-N
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Description

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride: . This compound is characterized by its unique molecular structure, which includes an aminopiperidine group and a dihydrobenzodioxin moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride typically involves multiple steps, starting with the preparation of the core dihydrobenzodioxin structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The aminopiperidine group is then introduced through amination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the aminopiperidine group to its corresponding amine oxide.

  • Reduction: : Reducing the dihydrobenzodioxin moiety to its fully saturated form.

  • Substitution: : Replacing the hydrogen atoms on the aminopiperidine group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of fully saturated dihydrobenzodioxin derivatives.

  • Substitution: : Generation of a wide range of substituted aminopiperidine derivatives.

Scientific Research Applications

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzodioxin-5-yl)methanone hydrochloride: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

(4-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone hydrochloride: can be compared to other similar compounds, such as:

  • 4-Aminopiperidin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride

  • 4-Aminopiperidin-1-yl(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride

These compounds share similar structural features but differ in the position of the dihydrobenzodioxin moiety, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3.ClH/c15-10-4-6-16(7-5-10)14(17)11-2-1-3-12-13(11)19-9-8-18-12;/h1-3,10H,4-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBLKQAYPPNASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=C3C(=CC=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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